4,6-Dimethylindoline
Overview
Description
4,6-Dimethylindoline is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide-ranging biological activities and are present in various natural compounds, including neurotransmitters and alkaloids . This compound, with its unique substitution pattern, is of particular interest in organic chemistry and medicinal research.
Mechanism of Action
Target of Action
The compound is a heterocyclic building block and is used in research , but its exact biological targets and their roles remain unclear.
Mode of Action
These interactions often involve binding to specific proteins or enzymes, altering their function and leading to downstream effects .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological processes, including cell signaling, enzyme regulation, and gene expression .
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethylindoline typically involves the cyclization of appropriately substituted anilines or halobenzenes. One common method starts with a mono-functionalized arene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 4,6-Dimethylindoline undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding indole-2,3-dione derivative.
Reduction: Reduction reactions can modify the indoline ring, potentially leading to the formation of different indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where substituents can be introduced at specific positions on the indoline ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various electrophiles, such as halogens or nitro groups, can be introduced using appropriate reagents.
Major Products: The major products formed from these reactions include various substituted indoline derivatives, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
4,6-Dimethylindoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Medicine: The compound is explored for its potential therapeutic applications, including its role in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Indole: The parent compound of 4,6-Dimethylindoline, known for its wide range of biological activities.
2,3-Dimethylindole: Another derivative with different substitution patterns and biological properties.
4,6-Dimethylindole-2,3-dione: An oxidized form of this compound with distinct chemical and biological characteristics.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4,6-dimethyl-2,3-dihydro-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-5-8(2)9-3-4-11-10(9)6-7/h5-6,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTVMIZTUFHUPF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2CCNC2=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460069 | |
Record name | 4,6-dimethylindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
288458-50-4 | |
Record name | 4,6-dimethylindoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00460069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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